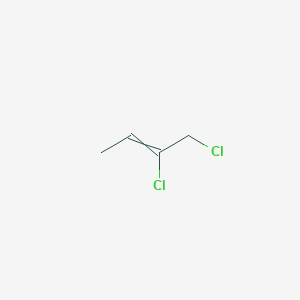
1,2-Dichloro-2-butene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dichloro-2-butene is an organic compound with the molecular formula C4H6Cl2. It is a colorless liquid that is used primarily in organic synthesis. The compound is characterized by the presence of two chlorine atoms attached to the second carbon of a butene chain, making it a dichlorinated derivative of butene.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dichloro-2-butene can be synthesized through the addition of chlorine to 2-butyne. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction proceeds via a halogenation mechanism, where the chlorine atoms add across the triple bond of 2-butyne to form the dichlorinated product.
Industrial Production Methods
Industrial production of this compound often involves the hydrochlorination of 2-chloro-1,3-butadiene. This process is carried out in a vertical packed column reactor, where a mixture of 2-chloro-1,3-butadiene and hydrochloric acid solution of a catalyst is fed from the top, and gaseous hydrogen chloride is introduced from the bottom. The reaction is conducted at a controlled temperature and pressure to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
1,2-Dichloro-2-butene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Addition Reactions: The compound can participate in addition reactions with reagents such as hydrogen bromide, resulting in the formation of 1-bromo-2-chloro-2-butene.
Oxidation Reactions: Oxidation of this compound can yield products such as epoxides or chlorinated aldehydes.
Common Reagents and Conditions
Hydroxide Ions: Used in substitution reactions to replace chlorine atoms with hydroxyl groups.
Hydrogen Bromide: Used in addition reactions to add bromine across the double bond.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide, used in oxidation reactions.
Major Products
Alcohols: Formed through substitution reactions.
Bromo-chloro Butenes: Formed through addition reactions.
Epoxides and Aldehydes: Formed through oxidation reactions.
Scientific Research Applications
Chemical Synthesis Applications
-
Intermediate in Polymer Production
- 1,2-Dichloro-2-butene is utilized as an intermediate in the synthesis of chloroprene, which is a key monomer for producing polychloroprene (neoprene) rubber. Chloroprene rubber is widely used in various applications including adhesives, coatings, and automotive parts due to its excellent weather resistance and durability .
- Production of Adiponitrile
- Synthesis of Other Chemicals
Environmental Applications
- Analytical Standards
-
Toxicity Studies
- Research has been conducted to evaluate the toxicity and carcinogenic potential of this compound. Studies indicate that exposure to this compound can lead to various health risks, including respiratory issues and potential carcinogenic effects . These findings are crucial for regulatory assessments and establishing safety guidelines.
Case Study 1: Chloroprene Production
In a study focused on chloroprene production, researchers demonstrated that the chlorination of this compound leads to high yields of chloroprene under optimized conditions. The process involves using specific catalysts and controlling reaction parameters to maximize product output while minimizing by-products .
Case Study 2: Toxicological Assessment
A comprehensive toxicity assessment was conducted using ICR/Ha Swiss mice to evaluate the effects of this compound exposure. Results indicated significant health impacts at varying concentration levels, contributing to ongoing discussions about occupational safety standards for workers exposed to this compound .
Data Summary Table
| Application Area | Specific Use | Key Findings/Notes |
|---|---|---|
| Chemical Synthesis | Intermediate for chloroprene | Essential for producing neoprene rubber |
| Chemical Synthesis | Precursor for adiponitrile | Important for nylon production |
| Environmental Monitoring | U.S. EPA RCRA Appendix VIII standard | Used for hazardous waste site assessments |
| Toxicology | Health impact studies | Potential carcinogenic effects observed |
Mechanism of Action
The mechanism of action of 1,2-Dichloro-2-butene involves its reactivity with nucleophiles and electrophiles. The presence of chlorine atoms makes the compound susceptible to nucleophilic attack, leading to substitution reactions. Additionally, the double bond in the butene chain allows for addition reactions with electrophiles. The compound can also undergo oxidation, leading to the formation of reactive intermediates that can further react with other molecules.
Comparison with Similar Compounds
1,2-Dichloro-2-butene can be compared with other dichlorinated butenes such as 1,3-dichloro-2-butene and 1,4-dichloro-2-butene. While all these compounds share the presence of two chlorine atoms and a butene chain, their reactivity and applications differ due to the position of the chlorine atoms:
1,3-Dichloro-2-butene: Used as an intermediate in the synthesis of monomers and polymers. It has different reactivity due to the position of the chlorine atoms.
1,4-Dichloro-2-butene: Used in the production of chloroprene and other chemicals. It has unique reactivity and applications compared to this compound.
Properties
CAS No. |
13602-13-6 |
|---|---|
Molecular Formula |
C4H6Cl2 |
Molecular Weight |
124.99 g/mol |
IUPAC Name |
1,2-dichlorobut-2-ene |
InChI |
InChI=1S/C4H6Cl2/c1-2-4(6)3-5/h2H,3H2,1H3 |
InChI Key |
VOGHDWQJCXXBMH-UHFFFAOYSA-N |
SMILES |
CC=C(CCl)Cl |
Isomeric SMILES |
C/C=C(/CCl)\Cl |
Canonical SMILES |
CC=C(CCl)Cl |
Key on ui other cas no. |
13602-13-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















